molecular formula C16H8F3N3O B2810886 4-((3-(Trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarbonitrile CAS No. 338773-68-5

4-((3-(Trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarbonitrile

Cat. No.: B2810886
CAS No.: 338773-68-5
M. Wt: 315.255
InChI Key: JRPPAYHZDCICSF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C14H8F3NO . It contains a trifluoromethyl group, a quinoxalinyl group, and a benzenecarbonitrile group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of trifluoromethyl groups with other organic molecules . For instance, a compound with a similar structure, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, was synthesized by reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV–Vis, and mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the trifluoromethyl group, which is known to exhibit unique reactivity . The electrochemical properties of similar compounds have been studied using various techniques, indicating that these compounds may have applications in electrochemical technologies .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are typically moisture sensitive and can react with strong oxidizing agents . They may also pose hazards due to their reactivity and potential toxicity .

Scientific Research Applications

Chemical Synthesis and Reactivity

Novel Quinoxaline Derivatives Synthesis : Research has demonstrated the synthesis of novel quinoxaline derivatives through reactions involving 3-trifluoromethyl-1,2,3-propanetrione-2-oximes with diaminoarenes, showcasing the compound's role in developing new chemical entities with potential applications in materials science and pharmacology (Boltacheva et al., 2019).

Hypoxia-selective DNA Cleavage : Quinoxaline 1,4-dioxides, including derivatives of the compound , have been studied for their ability to selectively cleave DNA under hypoxic conditions, which could be beneficial for cancer research, highlighting the chemical's potential in developing therapeutic agents (Ganley et al., 2001).

Materials Science and Sensing Applications

Electrochemical Sensing : Cobalt (II) tetra methyl-quinoline oxy bridged phthalocyanine modified glassy carbon electrodes, synthesized using a derivative of the compound, have shown excellent performance in electrochemical sensing of nitrite. This indicates the compound's utility in environmental monitoring and analytical chemistry applications (Jilani et al., 2020).

Organic Chemistry and Catalysis

Oxidation Reactions : The compound and its derivatives have been used in oxidation reactions of various electron-poor quinoxaline-core-containing compounds, showcasing its versatility in synthetic organic chemistry and potential applications in creating complex molecular structures (Troian‐Gautier et al., 2013).

Photocatalysis and Radical Chemistry

Iminyl Radical Generation : The O-Perfluoropyridin-4-yl group, related to the compound of interest, has been installed onto cycloketone oximes, proving to be efficient iminyl radical precursors under both photocatalytic and thermal conditions. This underlines the compound's relevance in radical chemistry and potential for developing new photocatalytic processes (Xia et al., 2020).

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . They are also considered hazardous according to the OSHA Hazard Communication Standard .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the unique properties of trifluoromethyl groups, there may be potential for novel applications in areas such as pharmaceuticals, agrochemicals, and electrochemical technologies .

Properties

IUPAC Name

4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O/c17-16(18,19)14-15(22-13-4-2-1-3-12(13)21-14)23-11-7-5-10(9-20)6-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPPAYHZDCICSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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